Cas no 25295-51-6 (Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-,sodium salt (1:2))

Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-,sodium salt (1:2) structure
25295-51-6 structure
Product Name:Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-,sodium salt (1:2)
CAS-nummer:25295-51-6
MF:C24H26N12Na2O8S2
MW:720.648381710052
CID:267951
PubChem ID:161485
Update Time:2025-04-19

Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-,sodium salt (1:2) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-,sodium salt (1:2)
    • Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-,sodium salt (1
    • 2,2'-Stilbenedisulfonic acid, 4,4'-bis((4-amino-6-(2-hydroxyethyl)amino-s-triazin-2-yl)amino)-, disodium salt
    • Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-amino-6-((2-hydroxyethyl)amino
    • Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-amino-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2)
    • Stilbene-2,2'-disulfonic acid, 4,4'-bis-amino-{(2,2'-hydroxyethylamino-4,4'-amino)-triazine-6-yl}, disodium salt
    • Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt
    • Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
    • 25295-51-6
    • DTXSID30889688
    • Inchi: 1S/C24H28N12O8S2.2Na/c25-19-31-21(27-7-9-37)35-23(33-19)29-15-5-3-13(17(11-15)45(39,40)41)1-2-14-4-6-16(12-18(14)46(42,43)44)30-24-34-20(26)32-22(36-24)28-8-10-38;;/h1-6,11-12,37-38H,7-10H2,(H,39,40,41)(H,42,43,44)(H4,25,27,29,31,33,35)(H4,26,28,30,32,34,36);;/q;2*+1/p-2
    • InChI-sleutel: QHBWLNCWLAEYIE-UHFFFAOYSA-L
    • LACHT: S(C1C=C(C=CC=1C=CC1C=CC(=CC=1S(=O)(=O)[O-])NC1N=C(N)N=C(NCCO)N=1)NC1N=C(N)N=C(NCCO)N=1)(=O)(=O)[O-].[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 720.12378
  • Monoisotopische massa: 720.123337
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 48
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1080
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 349

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • PSA: 332.36
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD